- Preparation of benzimidazole derivatives as prodrugs treating 5-HT6 and 5-ht2 receptors, World Intellectual Property Organization, , ,
Cas no 920284-79-3 (1-(Benzyloxy)-3-fluoro-2-nitrobenzene)
920284-79-3 structure
Product Name:1-(Benzyloxy)-3-fluoro-2-nitrobenzene
Numero CAS:920284-79-3
MF:C13H10FNO3
MW:247.221807003021
CID:758292
PubChem ID:57834982
Update Time:2025-06-08
1-(Benzyloxy)-3-fluoro-2-nitrobenzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene, 1-fluoro-2-nitro-3-(phenylmethoxy)-
- 1-benzyloxy-3-fluoro-2-nitrobenzene
- 1-fluoro-2-nitro-3-phenylmethoxybenzene
- 1-(Benzyloxy)-3-fluoro-2-nitrobenzene
- ZWVIQNJOSOYTGL-UHFFFAOYSA-N
- 1-benzyloxy-3-fluoro-2-nitro-benzene
- SY236883
- 1-Fluoro-2-nitro-3-(phenylmethoxy)benzene (ACI)
- SCHEMBL2892659
- AB8248
- DTXSID10728061
- AS-44884
- AKOS011958950
- DB-337107
- 920284-79-3
- MFCD14582899
- VLB28479
-
- MDL: MFCD14582899
- Inchi: 1S/C13H10FNO3/c14-11-7-4-8-12(13(11)15(16)17)18-9-10-5-2-1-3-6-10/h1-8H,9H2
- Chiave InChI: ZWVIQNJOSOYTGL-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1C(OCC2C=CC=CC=2)=CC=CC=1F)=O
Proprietà calcolate
- Massa esatta: 247.06447134g/mol
- Massa monoisotopica: 247.06447134g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 3
- Complessità: 276
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 55
- XLogP3: 3.3
Proprietà sperimentali
- Densità: 1.3±0.1 g/cm3
- Punto di fusione: 254-257℃
- Punto di ebollizione: 377.0±27.0 °C at 760 mmHg
- Punto di infiammabilità: 181.8±23.7 °C
- Pressione di vapore: 0.0±0.8 mmHg at 25°C
1-(Benzyloxy)-3-fluoro-2-nitrobenzene Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(Benzyloxy)-3-fluoro-2-nitrobenzene Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY236883-0.25g |
4,4-Difluoropiperidine-1-ethanamine |
920284-79-3 | ≥95% | 0.25g |
¥750.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY236883-1g |
2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate |
920284-79-3 | ≥95% | 1g |
¥1100.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY236883-5g |
5-(N,N-Dimethylsulfamoyl)thiophene-2-sulfonyl Chloride |
920284-79-3 | ≥95% | 5g |
¥3000.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY236883-10g |
5-(N,N-Dimethylsulfamoyl)thiophene-2-sulfonyl Chloride |
920284-79-3 | ≥95% | 10g |
¥4500.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY236883-25g |
5-(N,N-Dimethylsulfamoyl)thiophene-2-sulfonyl Chloride |
920284-79-3 | ≥95% | 25g |
¥7500.0 | 2023-09-15 | |
| eNovation Chemicals LLC | D685885-0.25g |
1-(Benzyloxy)-3-fluoro-2-nitrobenzene |
920284-79-3 | 95% | 0.25g |
$110 | 2024-07-20 | |
| eNovation Chemicals LLC | D685885-1g |
1-(Benzyloxy)-3-fluoro-2-nitrobenzene |
920284-79-3 | 95% | 1g |
$165 | 2024-07-20 | |
| eNovation Chemicals LLC | D685885-5g |
1-(Benzyloxy)-3-fluoro-2-nitrobenzene |
920284-79-3 | 95% | 5g |
$460 | 2024-07-20 | |
| eNovation Chemicals LLC | D685885-10g |
1-(Benzyloxy)-3-fluoro-2-nitrobenzene |
920284-79-3 | 95% | 10g |
$715 | 2024-07-20 | |
| eNovation Chemicals LLC | D685885-25g |
1-(Benzyloxy)-3-fluoro-2-nitrobenzene |
920284-79-3 | 95% | 25g |
$1155 | 2024-07-20 |
1-(Benzyloxy)-3-fluoro-2-nitrobenzene Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, rt; 10 min, rt
1.2 1 h, rt
1.2 1 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 20 °C
Riferimento
- Preparation of aryl heteroaryl ureas for treatment of neurological indications, European Patent Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 18 h, 60 °C
Riferimento
- 1-Orthofluorophenyl-substituted 1,2,5-thiadiazolidinone derivatives as PTPase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 60 °C; 60 °C → rt
Riferimento
- Toll-like receptor agonists, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 60 °C
Riferimento
- Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines, Journal of Medicinal Chemistry, 2014, 57(17), 7325-7341
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; > 0 °C; 15 min, > 0 °C
1.2 90 min
1.2 90 min
Riferimento
- Preparation of substituted benzimidazoles as modulators of Ras signaling, United States, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ; 24 h, 90 °C
Riferimento
- Method for producing benzoxazole derivative having bicyclic piperazine ring or salt thereof, and method for producing raw material thereof, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 18 h, rt
Riferimento
- Diaminotriazine compounds as herbicides and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 18 h, 60 °C
Riferimento
- Heterocyclic compounds as LSD1 inhibitors and their preparation, World Intellectual Property Organization, , ,
1-(Benzyloxy)-3-fluoro-2-nitrobenzene Raw materials
1-(Benzyloxy)-3-fluoro-2-nitrobenzene Preparation Products
1-(Benzyloxy)-3-fluoro-2-nitrobenzene Letteratura correlata
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
920284-79-3 (1-(Benzyloxy)-3-fluoro-2-nitrobenzene) Prodotti correlati
- 221040-07-9(4-Benzyloxy-2-fluoro-1-nitrobenzene)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti